molecular formula C11H21NO3 B2463253 tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 2091703-25-0

tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate

Cat. No.: B2463253
CAS No.: 2091703-25-0
M. Wt: 215.293
InChI Key: ADVNLLSPFSWKPK-RKDXNWHRSA-N
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Description

tert-Butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative designed for use as a key synthetic intermediate in advanced pharmaceutical research and development. Its defined stereochemistry makes it a valuable scaffold for constructing complex molecules with specific three-dimensional requirements, which is critical in the discovery of new active pharmaceutical ingredients (APIs) . The Boc (tert-butoxycarbonyl) protecting group enhances the compound's utility by safeguarding the amine functionality during synthetic sequences, allowing for selective deprotection under mild acidic conditions to generate the free amine downstream . This building block is particularly useful in medicinal chemistry for exploring structure-activity relationships (SAR) and in process chemistry for developing efficient, stereoselective synthetic routes . Compounds of this class are frequently employed in the synthesis of potential therapeutic agents, serving as central motifs that can interact with biological targets. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVNLLSPFSWKPK-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Piperidine derivative} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The following sections compare the target compound with structurally related piperidine and azetidine derivatives, emphasizing substituent effects, stereochemistry, and functional properties.

Structural Analogs and Substituent Variations

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Molecular Weight Key Properties/Applications Reference
tert-Butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate C₁₂H₂₁NO₃ -OH (3), -CH₃ (2) Hydroxyl, tert-butyl carbamate 227.30 Chiral intermediate, hydrogen bonding
tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate C₉H₁₇NO₃ -OH (3), -CH₃ (2) Hydroxyl, tert-butyl carbamate 187.24 Smaller ring (azetidine), higher ring strain
(2R,3R)-tert-Butyl 3-cyano-2-methylpiperidine-1-carboxylate C₁₂H₂₀N₂O₂ -CN (3), -CH₃ (2) Cyano, tert-butyl carbamate 224.30 Electron-withdrawing substituent, reduced H-bonding
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate C₁₇H₂₄N₂O₃ -CH(OH)Pyridine (4) Pyridinyl, hydroxyl 304.39 Aromatic π-π interactions, enhanced solubility
tert-Butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate C₁₂H₂₂N₂O₄S -NHSO₂CH₃ (3) Sulfonamide 290.38 Strong H-bond donor/acceptor, protease inhibition
Stereochemical and Conformational Differences
  • Azetidine vs. In contrast, the six-membered piperidine ring in the target compound offers greater conformational flexibility, which is critical for binding to biological targets .
  • Cyano vs. Hydroxyl Groups: The cyano-substituted analog (C₁₂H₂₀N₂O₂) lacks hydrogen-bonding capacity, reducing solubility in polar solvents. However, its electron-withdrawing nature may enhance stability in acidic conditions compared to the hydroxylated target compound .
Hydrogen Bonding and Molecular Interactions
  • The hydroxyl group in the target compound enables dual hydrogen bonding (donor and acceptor), as described in Etter’s graph set analysis (). This property is absent in cyano- or sulfonamide-substituted analogs, which rely on dipole-dipole interactions or single H-bond motifs .

Biological Activity

tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer therapy. This compound's unique structural features contribute to its interactions with various biological targets, influencing numerous biochemical pathways.

  • Molecular Formula : C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 763105-97-1
  • IUPAC Name : this compound
  • Purity : 97%

The compound features a tert-butyl group at the carboxylate position and a hydroxy group at the 3-position of the piperidine ring, which are critical for its biological activity.

The biological activity of this compound is primarily mediated through interactions with specific enzymes and receptors. The presence of hydroxy and methylamino groups enables hydrogen bonding and electrostatic interactions, facilitating the compound's binding to molecular targets.

Key Molecular Targets:

  • Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptors : It shows potential as a ligand for G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways related to cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Neurological Disorders

Studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. Its ability to modulate receptor activity could lead to enhanced neuronal signaling.

2. Anticancer Properties

Recent investigations have highlighted its potential anticancer effects, particularly through the modulation of pathways involved in tumorigenesis. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylateLacks methylamino groupOnly has a hydroxy group
Tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylateHydroxypropyl instead of hydroxy and methylamino groupsDifferent side chain configuration
Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylateHydroxyl at position 4 instead of 3Altered stereochemistry impacts activity

This table illustrates how this compound stands out due to its specific combination of functional groups, which enhance its reactivity and biological activity compared to similar compounds.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity compared to standard chemotherapy agents like bleomycin . This suggests a promising avenue for further research into its use as an anticancer agent.

Neurological Impact Assessment

Another study focused on the neuroprotective effects of piperidine derivatives in models of oxidative stress-induced neuronal damage. The findings showed that these compounds could reduce neuronal apoptosis and improve cell viability, indicating their potential role in treating neurodegenerative diseases .

Q & A

Basic: What are the optimal synthetic conditions to minimize diastereomer formation during the preparation of tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate?

Methodological Answer:
To minimize diastereomer formation, use stereospecific reagents and controlled reaction conditions. For example, employ chiral catalysts or enantiopure starting materials to preserve stereochemical integrity. Low-temperature reactions (0–20°C) in aprotic solvents like dichloromethane, combined with activating agents such as DMAP and triethylamine, can suppress racemization . Additionally, protecting the hydroxyl group early in the synthesis (e.g., with tert-butyloxycarbonyl (Boc) groups) reduces undesired side reactions .

Basic: What purification techniques are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:
Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is widely used. For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients improves separation. Recrystallization using solvents like ethanol or methanol can further enhance purity. Ensure solvent compatibility with the Boc protecting group to avoid premature deprotection .

Advanced: How can conflicting NMR data be resolved when assigning stereochemistry to this compound?

Methodological Answer:
Combine advanced NMR techniques:

  • NOESY/ROESY to detect spatial proximity of protons and confirm relative configuration.
  • Chiral derivatization with resolving agents (e.g., Mosher’s acid) to assign absolute stereochemistry.
  • X-ray crystallography for definitive structural confirmation, as seen in studies of analogous piperidine derivatives . Cross-validate with computational methods (DFT-based NMR chemical shift predictions) to resolve ambiguities.

Advanced: What strategies prevent racemization during functionalization reactions of this compound?

Methodological Answer:

  • Use low temperatures (<0°C) and mild bases (e.g., DIPEA) to avoid base-induced racemization.
  • Employ bulky protecting groups (e.g., Boc) to sterically hinder the chiral center.
  • Opt for non-polar solvents (e.g., THF) to stabilize transition states. Monitor reaction progress via chiral HPLC to detect early racemization .

Basic: Which spectroscopic methods are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR (¹H/¹³C) : Assign peaks for the piperidine ring, methyl, and hydroxyl groups. Compare with literature data for analogous compounds .
  • IR Spectroscopy : Confirm the presence of hydroxyl (3200–3600 cm⁻¹) and carbonyl (1690–1750 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion and fragmentation patterns.
  • HPLC : Assess purity using chiral columns to detect enantiomeric impurities .

Advanced: How should researchers design stability studies for this compound under varying conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and pH extremes (2–12). Monitor degradation via HPLC and LC-MS.
  • Light Sensitivity : Use ICH Q1B guidelines to assess photostability.
  • Kinetic Analysis : Determine degradation pathways (e.g., hydrolysis of the Boc group) and derive Arrhenius plots to predict shelf life .

Basic: What parameters are critical for scaling up the synthesis of this compound?

Methodological Answer:

  • Solvent Volume : Optimize for minimal usage while maintaining solubility (e.g., 10–20 volumes of dichloromethane).
  • Cooling Rate : Gradual cooling (1–2°C/min) during crystallization prevents impurities.
  • Catalyst Loading : Scale DMAP or triethylamine proportionally (0.1–1.0 equiv) to maintain reaction efficiency. Validate reproducibility across batches using DoE (Design of Experiments) .

Advanced: How can discrepancies between computational predictions (e.g., LogP) and experimental data for this compound be addressed?

Methodological Answer:

  • Recalibrate Computational Models : Use experimental LogP values (e.g., shake-flask method) to adjust parameters in software like MarvinSuite or ACD/Labs.
  • Solubility Studies : Compare predicted vs. measured solubility in DMSO/water mixtures. Incorporate corrections for hydrogen-bonding effects, as the hydroxyl group significantly impacts hydrophilicity .

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